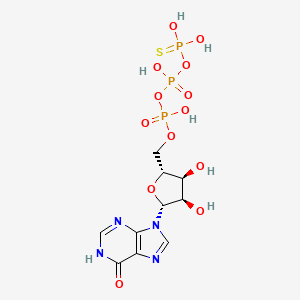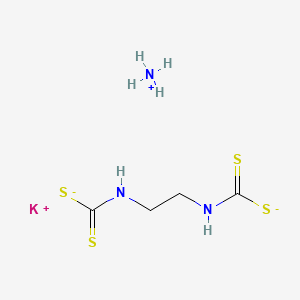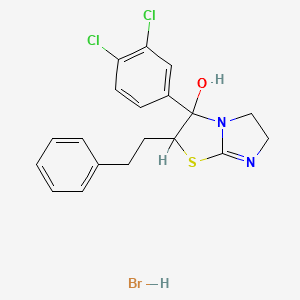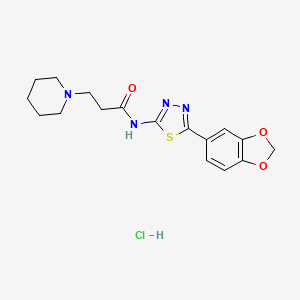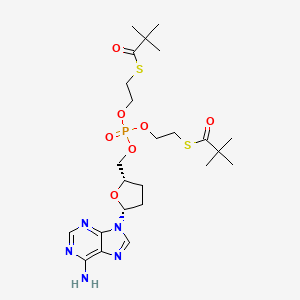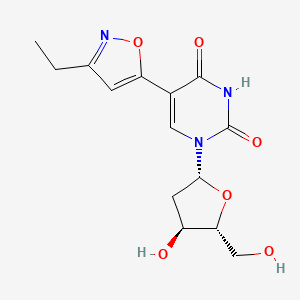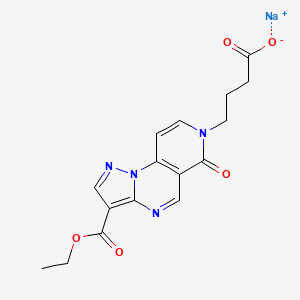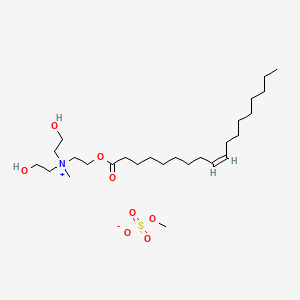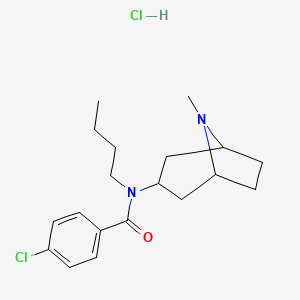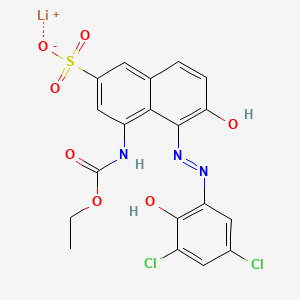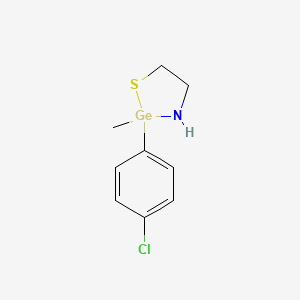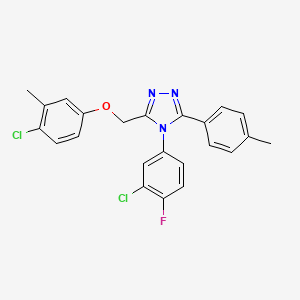
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)- is a complex organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by its unique substitution pattern, which includes chloro, fluoro, and methyl groups attached to phenyl rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole derivatives typically involves the cyclization of appropriate precursors. For this compound, the synthetic route may include:
Formation of the Triazole Ring: This can be achieved through the reaction of hydrazine derivatives with carboxylic acids or their derivatives.
Substitution Reactions: Introduction of the chloro, fluoro, and methyl groups can be done through electrophilic aromatic substitution reactions.
Coupling Reactions: The phenoxy methyl group can be introduced via nucleophilic substitution or coupling reactions using appropriate phenol derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves multi-step synthesis with careful control of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for purification and analysis.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield carboxylic acids, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in coordination chemistry and catalysis.
Material Science: These compounds can be used in the synthesis of polymers and advanced materials.
Biology and Medicine
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are used in the development of antifungal and antibacterial drugs.
Anticancer Agents: Some triazole compounds exhibit anticancer activity and are studied for their potential in cancer therapy.
Industry
Agriculture: Triazole compounds are used in the formulation of pesticides and herbicides.
Pharmaceuticals: They are key intermediates in the synthesis of various pharmaceutical drugs.
作用機序
The mechanism of action of 4H-1,2,4-Triazole derivatives often involves interaction with specific molecular targets such as enzymes or receptors. The presence of chloro, fluoro, and methyl groups can influence the compound’s binding affinity and specificity. These compounds may inhibit enzyme activity or disrupt cellular processes, leading to their biological effects.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: Another triazole derivative with different substitution patterns.
Benzotriazole: A triazole compound with a fused benzene ring.
Tetrazole: A similar heterocyclic compound with four nitrogen atoms.
Uniqueness
The unique substitution pattern of 4H-1,2,4-Triazole, 4-(3-chloro-4-fluorophenyl)-3-((4-chloro-3-methylphenoxy)methyl)-5-(4-methylphenyl)- distinguishes it from other triazole derivatives. The presence of multiple halogen and methyl groups can significantly impact its chemical reactivity and biological activity, making it a compound of interest in various fields of research.
特性
CAS番号 |
141079-16-5 |
|---|---|
分子式 |
C23H18Cl2FN3O |
分子量 |
442.3 g/mol |
IUPAC名 |
4-(3-chloro-4-fluorophenyl)-3-[(4-chloro-3-methylphenoxy)methyl]-5-(4-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H18Cl2FN3O/c1-14-3-5-16(6-4-14)23-28-27-22(13-30-18-8-9-19(24)15(2)11-18)29(23)17-7-10-21(26)20(25)12-17/h3-12H,13H2,1-2H3 |
InChIキー |
VRJUAJLWVAKXSG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC(=C(C=C3)F)Cl)COC4=CC(=C(C=C4)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


